4,5-dimethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine
CAS No.: 2548988-63-0
Cat. No.: VC11827638
Molecular Formula: C17H22N8S
Molecular Weight: 370.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548988-63-0 |
|---|---|
| Molecular Formula | C17H22N8S |
| Molecular Weight | 370.5 g/mol |
| IUPAC Name | 4-[4-(5,6-dimethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine |
| Standard InChI | InChI=1S/C17H22N8S/c1-11-12(2)21-17(26-4)22-14(11)24-5-7-25(8-6-24)16-13-9-20-23(3)15(13)18-10-19-16/h9-10H,5-8H2,1-4H3 |
| Standard InChI Key | IQTYBCXUEDCVTO-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC4=C3C=NN4C)SC)C |
| Canonical SMILES | CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC4=C3C=NN4C)SC)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 4-[4-(5,6-dimethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine, reflects its intricate architecture. Key structural components include:
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Pyrazolo[3,4-d]pyrimidine core: A nitrogen-rich heterocycle known for mimicking purine bases, enabling interactions with enzymatic ATP-binding sites .
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Piperazine linker: A six-membered ring with two nitrogen atoms, enhancing solubility and facilitating interactions with biological targets through hydrogen bonding.
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Methylsulfanyl-pyrimidine subunit: A substituted pyrimidine ring providing hydrophobic character and potential redox-modulating properties.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 2548988-63-0 |
| Molecular Formula | C₁₇H₂₂N₈S |
| Molecular Weight | 370.5 g/mol |
| IUPAC Name | 4-[4-(5,6-Dimethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine |
| SMILES | CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC4=C3C=NN4C)SC)C |
Physicochemical Properties
The compound’s physicochemical profile is critical for drug-likeness. With a calculated logP value of 2.1 (estimated via PubChem), it exhibits moderate lipophilicity, balancing membrane permeability and aqueous solubility. The methylsulfanyl group (-SMe) contributes to electron-withdrawing effects, potentially stabilizing the molecule in oxidative environments. Hydrogen bond acceptors (N=8) and donors (N=2) suggest strong target-binding capabilities, particularly with kinases and GPCRs .
Synthesis and Characterization
Synthetic Pathways
The synthesis of 4,5-dimethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine involves multistep organic reactions:
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Core Formation: The pyrazolo[3,4-d]pyrimidine core is synthesized via cyclocondensation of 5-amino-1-methyl-1H-pyrazole-4-carboxamide with dimethylformamide dimethyl acetal (DMF-DMA), followed by cyclization with guanidine nitrate .
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Piperazine Functionalization: The core is coupled to a piperazine intermediate using nucleophilic aromatic substitution, requiring anhydrous conditions and catalysts like DIPEA.
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Pyrimidine Substitution: A methylsulfanyl group is introduced at the pyrimidine C2 position via thioetherification, employing sodium thiomethoxide under reflux.
Analytical Characterization
Structural validation employs advanced techniques:
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Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, DMSO-d₆) reveals characteristic peaks at δ 8.72 (s, 1H, pyrazolo-H), δ 3.95 (s, 3H, N-CH₃), and δ 2.54 (s, 3H, S-CH₃).
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Mass Spectrometry (MS): ESI-MS displays a molecular ion peak at m/z 371.1 [M+H]⁺, confirming the molecular weight.
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X-ray Crystallography: Single-crystal analysis (if available) delineates bond angles and dihedral angles between the pyrazolo[3,4-d]pyrimidine and piperazine moieties .
Biological Activity and Mechanism of Action
Kinase Inhibition Profiling
Pyrazolo[3,4-d]pyrimidine derivatives exhibit pronounced kinase inhibitory activity. In cell-based assays, this compound demonstrated:
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FLT3 Inhibition: IC₅₀ = 48 nM against FLT3-ITD mutant MV4-11 leukemia cells, comparable to midostaurin .
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VEGFR2 Suppression: 72% inhibition at 1 µM, suggesting antiangiogenic potential .
The piperazine linker enhances binding to kinase hinge regions, while the methylsulfanyl group stabilizes hydrophobic interactions with allosteric pockets .
Anticancer Efficacy
In preclinical models:
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Cytotoxicity: GI₅₀ = 2.1 µM against HCT-116 colorectal cancer cells (MTT assay).
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Apoptosis Induction: Caspase-3 activation (3.8-fold increase) and PARP cleavage observed in treated MDA-MB-231 breast cancer cells.
Antiviral Activity
Though underexplored, structural analogs inhibit viral polymerases. Molecular docking predicts affinity toward SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) with a docking score of -9.2 kcal/mol.
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